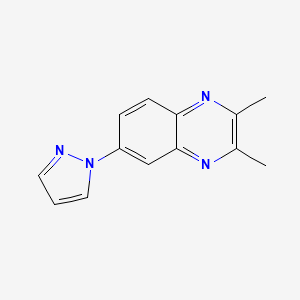![molecular formula C8H5Cl2NS B11885349 5,7-Dichloro-2-methylbenzo[d]thiazole](/img/structure/B11885349.png)
5,7-Dichloro-2-methylbenzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloro-2-methylbenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The compound’s structure consists of a benzene ring fused with a thiazole ring, with chlorine atoms at the 5 and 7 positions and a methyl group at the 2 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-methylbenzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-4,6-dichlorobenzothiazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dichloro-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5 and 7 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in organic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and other reduced derivatives.
Aplicaciones Científicas De Investigación
5,7-Dichloro-2-methylbenzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 5,7-Dichloro-2-methylbenzo[d]thiazole involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, leading to the modulation of their activity and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzothiazole: Lacks the chlorine substituents and has different biological activities.
5-Chloro-2-methylbenzothiazole: Contains only one chlorine atom and exhibits distinct chemical properties.
7-Chloro-2-methylbenzothiazole: Similar to 5-chloro-2-methylbenzothiazole but with the chlorine atom at a different position.
Uniqueness
5,7-Dichloro-2-methylbenzo[d]thiazole is unique due to the presence of two chlorine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for unique interactions with molecular targets and the formation of distinct derivatives.
Propiedades
Fórmula molecular |
C8H5Cl2NS |
|---|---|
Peso molecular |
218.10 g/mol |
Nombre IUPAC |
5,7-dichloro-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3 |
Clave InChI |
JLIMBAHJHWNYBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(S1)C(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one](/img/structure/B11885284.png)








![indeno[1,2-b]indol-10(5H)-one](/img/structure/B11885317.png)

